molecular formula C5H3NO2S3 B8363951 thieno[2,3-d]isothiazole-3(2H)-thione 1,1-dioxide

thieno[2,3-d]isothiazole-3(2H)-thione 1,1-dioxide

Cat. No. B8363951
M. Wt: 205.3 g/mol
InChI Key: MBKLFONXEUEEEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[2,3-d]isothiazole-3(2H)-thione 1,1-dioxide is a useful research compound. Its molecular formula is C5H3NO2S3 and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality thieno[2,3-d]isothiazole-3(2H)-thione 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about thieno[2,3-d]isothiazole-3(2H)-thione 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

thieno[2,3-d]isothiazole-3(2H)-thione 1,1-dioxide

Molecular Formula

C5H3NO2S3

Molecular Weight

205.3 g/mol

IUPAC Name

1,1-dioxothieno[2,3-d][1,2]thiazole-3-thione

InChI

InChI=1S/C5H3NO2S3/c7-11(8)3-1-2-10-4(3)5(9)6-11/h1-2H,(H,6,9)

InChI Key

MBKLFONXEUEEEV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1S(=O)(=O)NC2=S

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name

Synthesis routes and methods II

Procedure details

To a stirred solution of 15.2 g (0.08 mole) of 2,3-dihydro-3-oxothieno[2,3-d]isothiazole 1,1-dioxide (U.S. Pat. No. 4,028,373) in 200 ml of dry pyridine at 80° C. was added 15.2 g of phosphorus pentasulfide over a period of 10 minutes. The reaction mixture was stirred for a period of 45 minutes at this temperature and was then poured into 500 ml of ice water. The reaction mixture was acidified with conc. hydrochloric acid solution to pH 1. The resulting precipitate was collected on a filter and was dissolved in 20% sodium bicarbonate solution then filtered. The filtrate upon acidification with conc. hydrochloric acid gave 7.6 g of thieno[2,3-d]isothiazole-3(2H)-thione 1,1-dioxide, m.p. 185°-187° C. A second treatment of the precipitate which did not dissolve with 20% sodium bicarbonate followed by acidification gave an additional 3.7 g of product, m.p. 186°-189° C. The two crops of product were combined giving 11.3 g (69%).
Quantity
15.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15.2 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.